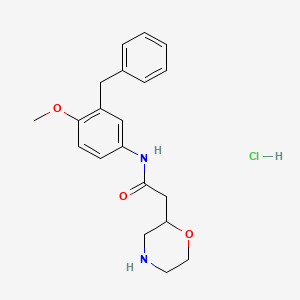
N-(3-benzyl-4-methoxyphenyl)-2-morpholin-2-ylacetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-benzyl-4-methoxyphenyl)-2-morpholin-2-ylacetamide;hydrochloride, also known as BMMA, is a chemical compound that has been studied for its potential therapeutic effects. BMMA belongs to the class of compounds known as benzylacetamides, which have been shown to have a range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. In
Mecanismo De Acción
The exact mechanism of action of N-(3-benzyl-4-methoxyphenyl)-2-morpholin-2-ylacetamide;hydrochloride is not fully understood, but it is believed to involve its interaction with various neurotransmitter systems in the brain, including the GABAergic, serotonergic, and noradrenergic systems. This compound has been shown to modulate the activity of these systems in a manner that is consistent with its observed effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, alteration of ion channel activity, and changes in gene expression. These effects are likely responsible for its observed effects on behavior and physiology in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-benzyl-4-methoxyphenyl)-2-morpholin-2-ylacetamide;hydrochloride is its well-established synthesis method, which allows for the production of large quantities of the compound with high purity. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile tool for studying various disease models. However, one limitation of this compound is its relatively low potency compared to other compounds with similar therapeutic effects, which may limit its usefulness in certain experimental contexts.
Direcciones Futuras
There are several future directions for research on N-(3-benzyl-4-methoxyphenyl)-2-morpholin-2-ylacetamide;hydrochloride. One area of interest is the development of more potent analogs of this compound that may have improved therapeutic efficacy. Another area of interest is the exploration of this compound's effects on other disease models, such as depression and addiction. Finally, further elucidation of the molecular mechanisms underlying this compound's effects on behavior and physiology may lead to the development of novel therapeutic strategies for various neurological and psychiatric disorders.
Métodos De Síntesis
N-(3-benzyl-4-methoxyphenyl)-2-morpholin-2-ylacetamide;hydrochloride can be synthesized through a multi-step process involving the reaction of 3-benzyl-4-methoxyphenylacetic acid with morpholine and acetic anhydride, followed by hydrochloric acid treatment to form this compound hydrochloride. The purity of the final product can be confirmed through various analytical techniques, such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-(3-benzyl-4-methoxyphenyl)-2-morpholin-2-ylacetamide;hydrochloride has been studied for its potential therapeutic effects in various disease models, including epilepsy, neuropathic pain, and anxiety disorders. In animal models of epilepsy, this compound has been shown to have anticonvulsant effects, possibly through its modulation of GABAergic neurotransmission. In models of neuropathic pain, this compound has been shown to have analgesic effects, possibly through its modulation of voltage-gated sodium channels. In models of anxiety, this compound has been shown to have anxiolytic effects, possibly through its modulation of the serotonergic system.
Propiedades
IUPAC Name |
N-(3-benzyl-4-methoxyphenyl)-2-morpholin-2-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3.ClH/c1-24-19-8-7-17(12-16(19)11-15-5-3-2-4-6-15)22-20(23)13-18-14-21-9-10-25-18;/h2-8,12,18,21H,9-11,13-14H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSXYBKSCWUSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2CNCCO2)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B7639761.png)
![[5-Chloro-2-[(1-ethylimidazol-2-yl)methylamino]phenyl]-phenylmethanol](/img/structure/B7639770.png)
![1-(2-Cyclopropyl-1-hydroxypropan-2-yl)-3-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]urea](/img/structure/B7639777.png)
![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B7639778.png)
![1-phenyl-1-pyridin-3-yl-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7639786.png)
![3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B7639804.png)
![(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone](/img/structure/B7639819.png)
![2,2-dimethyl-N-[3-(3-methylpyrazol-1-yl)phenyl]-1-oxo-1,4-thiazinane-4-carboxamide](/img/structure/B7639827.png)
![1-(1,3-Dimethylpiperidin-4-yl)-1-methyl-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7639830.png)
![1-Phenyl-2-[4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)morpholin-3-yl]ethanone](/img/structure/B7639835.png)
![3-fluoro-5-methyl-N-[2-methyl-3-(methylamino)propyl]benzamide;hydrochloride](/img/structure/B7639850.png)
![N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine-3-carboxamide;hydrochloride](/img/structure/B7639854.png)
![7-[(1-cyclopentylpyrazol-3-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7639872.png)
![3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)-2-methyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B7639880.png)